molecular formula C6H2ClIN2S B3377884 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine CAS No. 1355241-54-1

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

Cat. No.: B3377884
CAS No.: 1355241-54-1
M. Wt: 296.52 g/mol
InChI Key: DQZBBGQUGHGRRH-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1) is a high-value bifunctional heterocyclic scaffold designed for advanced pharmaceutical research and development. Its core structure, the thiazolo[5,4-b]pyridine, is a privileged pharmacophore in medicinal chemistry, estimated to be present in a significant proportion of active pharmaceutical ingredients . This compound is strategically functionalized with both chloro and iodo substituents, providing two distinct and orthogonal sites for sequential metal-catalyzed cross-couplings and nucleophilic substitution reactions, enabling rapid diversification into complex molecular libraries. The primary research application of this building block is in the discovery of novel kinase inhibitors for oncology. Derivatives of the thiazolo[5,4-b]pyridine core have been identified as potent inhibitors of critical cancer targets. Recent patent literature demonstrates its specific use in developing inhibitors of Mucosa Associated Lymphoid Tissue Lymph Translocation Protein 1 (MALT-1), a key signaling protein in the NF-κB pathway, for treating conditions like activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) . Furthermore, this scaffold is prominent in programs targeting c-KIT, a receptor tyrosine kinase, with derivatives showing promising activity against imatinib-resistant mutations in gastrointestinal stromal tumors (GIST) . The structural versatility of the core also allows for targeting other kinases, including PI3K, RAF, and VEGFR2, making it a versatile tool for drug discovery . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-iodo-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBBGQUGHGRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283026
Record name 2-Chloro-5-iodothiazolo[5,4-b]pyridine
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Molecular Weight

296.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355241-54-1
Record name 2-Chloro-5-iodothiazolo[5,4-b]pyridine
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Record name 2-Chloro-5-iodothiazolo[5,4-b]pyridine
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Record name 2-chloro-5-iodo-[1,3]thiazolo[5,4-b]pyridine
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Advanced Synthetic Methodologies for 2 Chloro 5 Iodo Thiazolo 5,4 B Pyridine and Its Analogs

Strategies for the Construction of the Thiazolo[5,4-b]pyridine (B1319707) Core

The construction of the fused thiazolo[5,4-b]pyridine ring system can be achieved through several strategic approaches. These methods primarily involve either forming the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core (cyclocondensation and intramolecular annulation) or assembling the bicyclic system through multi-component reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the thiazolo[5,4-b]pyridine core, typically involving the reaction of a substituted aminopyridine with a reagent that provides the remaining atoms of the thiazole ring.

A direct and effective method for constructing the thiazolo[5,4-b]pyridine scaffold is through the formation of an aminothiazole ring from an appropriately substituted aminopyridine. One such pathway involves the use of a substituted 3-aminopyridine, which undergoes cyclization to form the fused thiazole ring. For instance, the synthesis of a 2-aminothiazolo[5,4-b]pyridine (B1330656) derivative has been achieved starting from 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov This starting material is reacted with potassium thiocyanate (B1210189) to form the 2-aminothiazolo[5,4-b]pyridine scaffold in a 75% yield. nih.gov The resulting amino group can then be further functionalized, for example, through Boc protection, to enable subsequent reactions like Suzuki cross-couplings on the pyridine ring. nih.gov

Another approach involves the reaction of 2-chloropyridin-3-amines with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives to furnish 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols. researchgate.net This demonstrates the versatility of using substituted aminopyridines as precursors for a range of thiazolo[5,4-b]pyridine analogs. researchgate.net

A one-step synthesis of thiazolo[5,4-b]pyridines can be accomplished from a suitably substituted chloronitropyridine and a thioamide or thiourea (B124793). researchgate.net This method is particularly useful for preparing 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives with various substituents at the 2-position, including hydrogen, alkyl, aryl, and amino groups. researchgate.net

A specific and efficient route to a substituted thiazolo[5,4-b]pyridine core starts with 2,4-dichloro-3-nitropyridine. nih.gov This precursor undergoes selective substitution with morpholine (B109124), followed by reaction with potassium thiocyanate (KSCN) in acetic acid to yield 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine. nih.gov The subsequent reduction of the nitro group using iron powder in acetic acid leads to a one-pot intramolecular cyclization, constructing the 2-aminothiazolo[5,4-b]pyridine skeleton. nih.gov This amino derivative can then be converted to a bromo derivative via a Sandmeyer-type reaction using copper(II) bromide and tert-butyl nitrite, which can be further functionalized through Suzuki coupling reactions. nih.gov

The following table summarizes a synthetic sequence starting from a halonitropyridine:

StepStarting MaterialReagents and ConditionsProductYield
12,4-dichloro-3-nitropyridineMorpholine, TEA, THF, 0 °C2-chloro-4-morpholino-3-nitropyridineNot specified
22-chloro-4-morpholino-3-nitropyridineKSCN, HOAc, 80 °C4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineNot specified
34-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineFe powder, HOAc, 60 °C7-morpholinothiazolo[5,4-b]pyridin-2-amineModerate
47-morpholinothiazolo[5,4-b]pyridin-2-amineCuBr₂, tert-butyl nitrite, CH₃CN, rt2-bromo-7-morpholinothiazolo[5,4-b]pyridine40%

Thiourea and its derivatives are common reagents for the formation of the 2-aminothiazole (B372263) ring. The cyclization of N-pyridylthioureas can lead to the formation of thiazolo[5,4-b]pyridines. For example, treatment of pyridylthioureas with sodium methoxide (B1231860) in N-methylpyrrolidinone (NMP) can yield the desired thiazolo[4,5-b] and [5,4-b]pyridines. researchgate.net

A facile synthesis of 2-aminothiazolo[5,4-b]pyridines has been developed through the acid-catalyzed cyclization of 2-hydroxy-3-thioureidopyridine. elsevierpure.com This precursor is prepared by the reaction of 2-hydroxy-3-aminopyridine with an isothiocyanate. elsevierpure.com In the presence of an acid like trifluoroacetic acid or phosphoric acid, the hydroxyl group acts as a leaving group, facilitating the cyclization initiated by the nucleophilic sulfur of the thiourea group. elsevierpure.com

Intramolecular Annulation Techniques

Intramolecular annulation provides a powerful strategy for the synthesis of the thiazolo[5,4-b]pyridine core, often involving the cyclization of a pre-functionalized pyridine derivative. A key example is the one-pot reduction of a nitro group followed by intramolecular cyclization, as seen in the conversion of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine to 7-morpholinothiazolo[5,4-b]pyridin-2-amine. nih.gov In this reaction, the reduction of the nitro group to an amine is immediately followed by the attack of the newly formed amino group on the thiocyanate carbon, leading to the formation of the fused thiazole ring. nih.gov

Multi-Component Reaction Sequences for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecular scaffolds like thiazolo[5,4-b]pyridines in a single step from three or more starting materials. While specific MCRs leading directly to 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine are not extensively detailed, related structures can be synthesized using this strategy. For instance, a three-component condensation of a mercaptonitrile potassium salt, an appropriate α-bromo ketone, and a ketone, catalyzed by ZnCl₂, has been reported for the synthesis of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua This highlights the potential of MCRs for accessing diverse analogs of the thiazolo[5,4-b]pyridine core.

Another example involves a one-pot Michael addition and cyclo-elimination cascade for the synthesis of thiazolo[4,5-b]pyridin-6-carbonitrile scaffolds. niscpr.res.in While this leads to the isomeric thiazolo[4,5-b]pyridine (B1357651) system, the principles of using cascade reactions could be adapted for the synthesis of thiazolo[5,4-b]pyridines.

Regioselective Introduction and Functionalization of Halogen Substituents

The precise installation of halogen atoms onto the thiazolo[5,4-b]pyridine core is a cornerstone of its synthetic chemistry. The methodologies employed are often dictated by the desired regiochemistry and the stability of the heterocyclic system under various reaction conditions.

The synthesis of halogenated thiazolo[5,4-b]pyridines frequently commences with pyridine derivatives that already possess the required halogen substituents. This "bottom-up" approach, starting with pre-halogenated pyridines, is often more efficient and regioselective than direct halogenation of the fused bicyclic system.

A common strategy involves using commercially available chloronitropyridines as starting materials. nih.govthieme-connect.com For instance, an effective synthesis of thiazolo[5,4-b]pyridine analogs begins with 2,4-dichloro-3-nitropyridine. nih.gov Similarly, 3-amino-5-bromo-2-chloropyridine serves as a key precursor for building the thiazolo[5,4-b]pyridine scaffold, carrying the halogen atoms from the start of the synthetic sequence. nih.gov This method ensures that the chloro and bromo (or iodo) groups are precisely positioned on the pyridine portion of the final molecule. General methods for introducing halogens onto a pyridine ring include electrophilic substitution reactions using agents like N-bromosuccinimide, thionyl chloride, or iodine monochloride under controlled conditions. evitachem.com

The introduction of an iodine atom at the 5-position of the thiazolo[5,4-b]pyridine ring transforms it into a versatile building block, especially for cross-coupling reactions. nih.gov While direct iodination of the pre-formed 2-chloro-thiazolo[5,4-b]pyridine is not extensively documented, strategies from related heterocyclic systems can be applied.

Direct C-H iodination is a powerful tool for this purpose. rsc.org Methodologies often employ molecular iodine (I₂) in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP), which can facilitate the reaction under metal-free conditions. acs.org Another common reagent system is N-Iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov The regioselectivity of these reactions is a critical consideration. In many nitrogen-containing heterocycles, iodination can be directed to specific positions based on the electronic properties of the ring. rsc.org For thiazole derivatives, C-H functionalization can be selectively achieved at the 5-position, suggesting that similar regioselectivity could be attainable for the thiazolo[5,4-b]pyridine system. researchgate.net

The table below summarizes general iodination methods applicable to heteroaromatic compounds.

Reagent SystemTypical ConditionsNotes
I₂ / Oxidant (e.g., TBHP)Green solvent (e.g., EtOH), Ultrasound irradiationMetal-free, environmentally friendly approach. acs.org
N-Iodosuccinimide (NIS) / Acid (e.g., PTSA)Organic solvent, Room temperatureCommon method for iodinating activated aromatic rings. nih.gov
I₂ / Silver Salts (e.g., Ag₂SO₄)Various solvents (e.g., DMSO/DCM)Silver salts activate the iodine for electrophilic substitution. nih.gov

The 2-chloro substituent is a key feature of the target compound. As with other halogens, this group is typically introduced early in the synthesis by using a chlorinated pyridine precursor. nih.govnih.gov For example, the reaction of 3-amino-2-chloropyridine (B31603) derivatives with an isothiocyanate is a known method for constructing the 2-aminothiazolo[5,4-b]pyridine core, which already contains the necessary chlorine atom. thieme-connect.com

An alternative strategy for introducing the chlorine atom at the 2-position involves the transformation of a 2-amino group. A 2-aminothiazolo[5,4-b]pyridine intermediate can be synthesized, for example, through the cyclization of a thiocyanate derivative. nih.gov This amino group can then potentially be converted to a chloro group via a Sandmeyer-type reaction. A similar transformation has been successfully used to synthesize a 2-bromothiazolo[5,4-b]pyridine (B1521824) derivative from its corresponding 2-amino precursor, indicating the viability of this approach for chlorination as well. nih.gov General chlorinating agents such as thionyl chloride and phosphorus pentachloride are also standard reagents for converting hydroxyl or amino groups on heterocyclic rings to chloro substituents. evitachem.com

Advanced Derivatization and Functionalization Reactions

The halogenated thiazolo[5,4-b]pyridine scaffold is primed for a variety of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Among the most powerful methods for functionalizing halo-heterocycles are transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a premier method for creating C(sp²)–C(sp²) bonds and is extensively used to functionalize heterocyclic compounds. nih.gov In the case of this compound, the iodine atom at the 5-position is significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed reactions. This differential reactivity allows for the highly regioselective introduction of aryl or heteroaryl groups at the 5-position. mdpi.com

The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base (e.g., Na₂CO₃, K₂CO₃), and a solvent system like dioxane/water or DME/water. nih.govnih.govrsc.org The aryl or heteroaryl group is introduced via an organoboron reagent, most commonly a boronic acid or a boronic ester (e.g., pinacol (B44631) ester). nih.govresearchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

The versatility of the Suzuki coupling allows for the introduction of a wide array of functionalized aryl and heteroaryl moieties. This has been demonstrated in the synthesis of various kinase inhibitors, where different substituted aryl groups were coupled to the thiazolo[5,4-b]pyridine core to explore structure-activity relationships. nih.govnih.gov

The following interactive table details representative conditions for Suzuki cross-coupling reactions on related halo-heterocyclic systems.

ElectrophileBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-Bromo-7-morpholinothiazolo[5,4-b]pyridineAryl BoratesPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Good nih.gov
2-Amino-5-bromo-thiazolo[5,4-b]pyridine derivative2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂Na₂CO₃DME/H₂O10070 nih.gov
2,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃ / TTBP·HBF₄K₂CO₃1,4-Dioxane/H₂O10080 mdpi.com
Pyridine-2-sulfonyl fluorideThiophene-2-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃THF/H₂O10089 nih.govnih.gov
5-BromopyrimidineHeteroaryl HalidesPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95N/A rsc.org
2-Halo-deazapurinePotassium aryl-trifluoroboratePd(OAc)₂ / SPhosCs₂CO₃t-Amyl alcohol100Excellent researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine moiety in thiazolo[5,4-b]pyridines. youtube.com The presence of the electronegative nitrogen atom in the pyridine ring and the fused electron-withdrawing thiazole ring activates the 2-position for nucleophilic attack.

In the synthesis of novel thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, a key step involves the selective substitution of a chlorine atom. nih.gov Starting from 2,4-dichloro-3-nitropyridine, selective substitution with morpholine occurs at the 4-position. nih.gov This is followed by substitution with potassium thiocyanate at the 2-position, leading to the construction of the thiazole ring upon reduction and cyclization. nih.gov This demonstrates the differential reactivity of the halogen substituents on the pyridine ring, which can be exploited for regioselective synthesis. Studies on the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866) have shown that the reaction is influenced by the electronic nature and position of other substituents. researchgate.net

One-Pot and Cascade Synthetic Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. The synthesis of thiazolo[4,5-b]pyridines has been achieved through a one-pot method involving the reaction of 3-amino-2-chloropyridine with isothiocyanates. electronicsandbooks.com

Furthermore, a three-component condensation of mercaptonitrile potassium salt, α-bromo ketones, and other ketones, catalyzed by ZnCl₂, has been reported for the synthesis of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Microwave-assisted one-pot, three-component synthesis has also been employed for the creation of novel bioactive thiazolyl-pyridazinediones, highlighting the power of combining microwave technology with multicomponent reactions for rapid access to complex heterocyclic scaffolds. nih.gov

Sustainable and Green Chemistry Innovations in Thiazolopyridine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. This includes the use of bio-based solvents and energy-efficient reaction conditions.

Application of Bio-Based Green Solvents (e.g., Sabinene)

The use of green solvents derived from biomass is a key aspect of sustainable chemistry. mdpi.comsemanticscholar.org Sabinene (B1680474), a natural bicyclic monoterpene, has been identified as a novel green solvent for the synthesis of thiazolo[5,4-b]pyridines. mdpi.comsemanticscholar.orgresearchgate.netpreprints.org It is derived from biomass, has no known toxicity, and can be recycled. mdpi.comsemanticscholar.org The synthesis of 2-aminothiazolo[5,4-b]pyridines has been successfully carried out in sabinene under both thermal and microwave-assisted conditions. mdpi.comsemanticscholar.orgpreprints.org

For example, the reaction of 3-amino-2-chloropyridine with an isothiocyanate in sabinene under thermal heating at 160 °C for 16 hours afforded the desired product in a 66% yield. preprints.org This demonstrates the viability of sabinene as a replacement for conventional, often more toxic, organic solvents.

Table 2: Synthesis of a Thiazolo[5,4-b]pyridine Derivative in Sabinene

ReactantsSolventConditionsTimeYieldReference
3-amino-2-chloro-5-methylpyridine, IsothiocyanateSabineneThermal, 160 °C16 h66% preprints.org

Microwave-Assisted Reaction Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comsemanticscholar.orgresearchgate.net The synthesis of thiazolo[5,4-b]pyridines has been shown to benefit significantly from microwave irradiation, especially when used in conjunction with green solvents like sabinene. mdpi.comsemanticscholar.orgresearchgate.net

The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. For instance, the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives utilizes microwave irradiation to facilitate the Friedländer protocol. researchgate.netacs.org In the synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, a solvent-free microwave-assisted reaction proved to be a versatile and efficient method. unr.edu.ar This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent use. unr.edu.ar

Solvent-Free Reaction Environment Considerations

In recent years, the principles of green chemistry have driven the exploration of solvent-free reaction conditions to minimize environmental impact and improve process efficiency. rsc.orgrsc.org For the synthesis of this compound and its analogs, several steps could potentially be adapted to solvent-free or near solvent-free conditions, often facilitated by microwave irradiation. researchgate.netorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.gov The high energy and efficient heating provided by microwaves can promote reactions that are sluggish under conventional heating, sometimes even in the absence of a solvent. organic-chemistry.org

For instance, nucleophilic aromatic substitution (SNA_r) reactions on halopyridines have been successfully carried out under solvent-free conditions, promoted by solid-liquid phase transfer catalysis or microwave irradiation. researchgate.netdocumentsdelivered.com Similarly, the halogenation and iodination of various heterocyclic systems, including pyridines, have been effectively performed using microwave-assisted protocols. acs.orgrsc.org A study on the iodination of pyrimidine (B1678525) derivatives demonstrated a simple and eco-friendly approach under solvent-free conditions using solid iodine and silver nitrate, achieving high yields in short reaction times. nih.gov

The feasibility of adapting the synthesis of this compound to solvent-free conditions would require empirical investigation for each step. The table below outlines hypothetical solvent-free approaches for key transformations based on existing literature for similar reactions.

Table 1: Potential Solvent-Free Approaches in the Synthesis of this compound Intermediates

Reaction StepConventional Conditions (with solvent)Potential Solvent-Free/Microwave-Assisted ConditionsSupporting Evidence/Analogy
Nucleophilic Substitution Reaction of halopyridine with an amine in a polar aprotic solvent (e.g., DMF, NMP).Neat reaction mixture of halopyridine and nucleophile under microwave irradiation. researchgate.netSuccessful solvent-free amination of halopyridines has been reported. researchgate.net
Iodination Sandmeyer reaction of an amino-pyridine derivative in an aqueous acidic medium with NaNO₂ and KI. nih.govMechanochemical grinding of the amine with an iodinating agent (e.g., I₂/AgNO₃) or microwave-assisted iodination. acs.orgnih.govGreen, solvent-free iodination of pyrimidines has been achieved via mechanical grinding. nih.gov Microwave-assisted trans-halogenation to iodides is also documented. acs.org
Thiazole Ring Formation Reaction of an aminopyridine with KSCN in a solvent like ethanol (B145695) or acetic acid, followed by cyclization. evitachem.comOne-pot condensation and cyclization under microwave irradiation, potentially with a solid support.Microwave-assisted synthesis of various thiazole derivatives is well-established. dmed.org.ua

Process Optimization and Scalability Considerations for Synthetic Routes

Transitioning a synthetic route from laboratory-scale to industrial production necessitates rigorous process optimization and a thorough evaluation of scalability. acs.orgresearchgate.net Key considerations include reaction efficiency, cost of goods, process safety, and environmental impact.

For the synthesis of this compound, the Sandmeyer reaction for the introduction of the iodo group is a critical step that requires careful optimization for scale-up. numberanalytics.comnumberanalytics.com While effective at the lab scale, diazotization reactions can pose safety risks on a larger scale due to the potential for accumulation of unstable diazonium salts. acs.org Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for such reactions, allowing for precise control of reaction parameters and minimizing the volume of hazardous intermediates at any given time. researchgate.net

The choice of reagents and catalysts is also paramount for scalability. For instance, while palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the thiazolo[5,4-b]pyridine core, the cost and potential toxicity of palladium necessitate the development of highly efficient catalytic systems with low catalyst loading and effective recycling strategies. nih.gov

Process optimization would involve a systematic study of various reaction parameters, including temperature, reaction time, stoichiometry of reagents, and catalyst loading, to maximize yield and minimize the formation of impurities. The use of Design of Experiments (DoE) methodologies can be instrumental in efficiently exploring the multidimensional reaction space and identifying optimal conditions.

The following table summarizes key considerations for the process optimization and scalability of the synthesis of this compound.

Table 2: Process Optimization and Scalability Considerations

ParameterLaboratory Scale ApproachScalability Considerations and Optimization Strategies
Reaction Conditions Often performed in standard laboratory glassware with conventional heating.- Implementation of continuous flow reactors for hazardous steps like diazotization to enhance safety and control. researchgate.net- Use of microwave reactors for accelerated and efficient heating, which can be scalable. - Optimization of reaction parameters (temperature, pressure, flow rate) using DoE.
Reagent & Catalyst Selection Use of standard, readily available reagents and catalysts.- Sourcing cost-effective and readily available starting materials. - Development of robust and highly active catalysts to minimize loading. - Investigation of catalyst recycling protocols to reduce costs.
Work-up & Purification Typically involves liquid-liquid extraction and column chromatography.- Development of crystallization-based purification methods to avoid costly and solvent-intensive chromatography. - Implementation of in-line monitoring techniques (e.g., HPLC, IR) for real-time process control and quality assurance.
Safety Standard laboratory safety protocols.- Thorough thermal hazard assessment (e.g., using reaction calorimetry) for all steps, especially diazotization. acs.org- Engineering controls for handling toxic or hazardous reagents and intermediates.
Environmental Impact Solvent use may not be a primary concern.- Minimization of solvent usage through solvent-free or concentrated reaction conditions. rsc.orgrsc.org- Selection of greener solvents with favorable environmental, health, and safety profiles. - Development of efficient waste treatment protocols.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for determining the carbon-hydrogen framework of an organic compound. While specific experimental data for 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is not extensively published, the expected chemical shifts and coupling constants can be predicted based on the electronic effects of the substituents and the inherent properties of the fused heterocyclic ring system.

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom, the iodine atom, and the fused thiazole (B1198619) ring would shift these proton signals downfield. The proton at the C6 position is anticipated to be a doublet, coupled to the proton at the C7 position. Similarly, the C7 proton would appear as a doublet.

In the ¹³C NMR spectrum, six distinct signals are expected, one for each carbon atom in the thiazolo[5,4-b]pyridine (B1319707) core. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, I, N, S) and the aromaticity of the ring system. The carbon atom bonded to the chlorine (C2) would appear significantly downfield. Similarly, the carbon bonded to iodine (C5) would be influenced by the heavy atom effect. The quaternary carbons of the fused ring system (C3a and C7a) would also have characteristic chemical shifts. acs.org The use of spectrometers operating at high frequencies, such as 300 MHz or 400 MHz, is standard for resolving these signals. acs.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted data based on analogous structures and general principles of NMR spectroscopy, as direct experimental values are not publicly available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H68.0 - 8.4 (d)-
H77.5 - 7.9 (d)-
C2-150 - 155
C3a-155 - 160
C5-90 - 95
C6-140 - 145
C7-125 - 130
C7a-130 - 135

d = doublet

Solid-State NMR Characterization (e.g., ¹⁵N CP-MAS)

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. The ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) technique is particularly valuable for nitrogen-containing heterocycles like this compound. wikipedia.org Since nitrogen-14, the most abundant isotope, is a quadrupolar nucleus which leads to broad NMR signals, the use of the spin-½ isotope nitrogen-15 (B135050) is preferred for high-resolution spectra. wikipedia.org

A ¹⁵N CP-MAS experiment on this compound would reveal two distinct nitrogen signals, corresponding to the nitrogen atom in the pyridine ring (N4) and the nitrogen in the thiazole ring (N3). The chemical shifts of these nuclei are highly sensitive to their local electronic environment, including bonding, hybridization, and intermolecular interactions such as hydrogen bonding in the crystal lattice. ipb.pt This technique can therefore be used to study polymorphism, where different crystalline forms of the same compound would exhibit different ¹⁵N chemical shifts. Analysis of ¹⁵N NMR spectra is a powerful method for investigating the structure of nitrogen-rich heterocycles. wikipedia.orgnih.gov

Two-Dimensional NMR Approaches for Ligand-Protein Interaction Mapping

The thiazolo[5,4-b]pyridine scaffold is a key component in various kinase inhibitors, which function by binding to the ATP-binding site of protein kinases. acs.org Two-dimensional NMR techniques are powerful for studying such ligand-protein interactions, providing information on binding affinity, the binding site, and the conformation of the ligand when bound. nih.govacs.org

One common method is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping. This involves recording a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically ¹⁵N-labeled protein. nih.gov Upon the addition of a ligand like a this compound derivative, changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored. Residues in the protein's binding pocket that interact with the ligand will show significant chemical shift perturbations, allowing for the mapping of the binding interface on the protein's structure. acs.orgnih.gov

Another approach is the transferred Nuclear Overhauser Effect (trNOE) experiment, which is used to determine the conformation of a small molecule ligand when it is bound to a large protein. ustc.edu.cn This technique is particularly useful for weak to medium affinity binders and provides distance constraints between protons on the ligand, revealing its three-dimensional structure in the active state.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint, allowing for the identification of functional groups and the confirmation of molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the various functional groups present.

The spectrum would likely be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. vscht.czaps.org The C-S stretching vibration of the thiazole ring typically appears in the fingerprint region. The C-Cl and C-I stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹. The exact positions of these bands provide a unique spectral fingerprint for the compound. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic laser light. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong Raman signals. Water is also a weak Raman scatterer, making it a suitable solvent for analysis.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes. researchgate.netchemicalbook.com The C-S, C-Cl, and C-I bonds are also expected to give rise to characteristic Raman signals. The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification. aps.orgcdnsciencepub.com

Predicted Vibrational Frequencies for this compound

The following table presents predicted data based on characteristic group frequencies, as direct experimental values are not publicly available.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3050 - 3150IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600IR, Raman
Thiazole Ring Vibrations1300 - 1500IR, Raman
C-S Stretch600 - 800Raman
C-Cl Stretch650 - 800IR, Raman
C-I Stretch500 - 600Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned chemical formula.

For this compound, with a molecular formula of C₆H₂ClIN₂S, the theoretical monoisotopic mass is 295.8672 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would be expected to yield an experimental mass that is very close to this theoretical value, often within a few parts per million (ppm).

In studies involving related thiazolo[5,4-b]pyridine derivatives, HRMS (ESI) is routinely used to confirm the successful synthesis of the target compounds. nih.govresearchgate.net The analysis involves detecting the protonated molecule, [M+H]⁺, and comparing its measured m/z value with the calculated value. For instance, the predicted m/z for the [M+H]⁺ adduct of this compound is 296.87448. uni.lu The close correlation between the measured and calculated mass provides strong evidence for the compound's identity.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Type Formula Predicted m/z
[M+H]⁺ C₆H₃ClIN₂S⁺ 296.87448
[M+Na]⁺ C₆H₂ClIN₂NaS⁺ 318.85642
[M+NH₄]⁺ C₆H₆ClIN₃S⁺ 313.90102
[M+K]⁺ C₆H₂ClIKN₂S⁺ 334.83036

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be verified experimentally using high-resolution mass spectrometry.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

While specific crystallographic data for this compound is not publicly available, the methodology for its structural elucidation would follow established principles. The first step involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation of a solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays.

The resulting diffraction data is processed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com For related heterocyclic structures, this method has been used to confirm the planarity of ring systems, identify intermolecular interactions such as hydrogen bonds, and determine the precise geometry of the molecule. researchgate.netmdpi.com In the case of this compound, X-ray analysis would confirm the fused thiazolo[5,4-b]pyridine core and the precise positions of the chloro and iodo substituents.

Table 2: Example Crystal Data Parameters from a Related Heterocyclic Compound (2-Chloro-5-(chloromethyl)pyridine) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0770 (8)
b (Å) 10.322 (2)
c (Å) 16.891 (3)
β (°) 95.95 (3)

This table illustrates the type of crystallographic data obtained from X-ray analysis of a related chloropyridine derivative, which would be similarly determined for this compound to define its solid-state structure.

Chromatographic and Separation Techniques for Compound Purification and Analysis

Chromatographic techniques are fundamental for the purification and analysis of synthesized chemical compounds, ensuring that the material used in subsequent applications is free from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a product. nih.gov In the synthesis of thiazolo[5,4-b]pyridine derivatives, TLC is employed to observe the consumption of reactants and the formation of the product. nih.gov The components of the reaction mixture are separated on a silica (B1680970) gel plate based on their polarity, and the spots are visualized under a UV lamp.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the standard method. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column, causing the components to move at different rates and separate. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency for both analytical and preparative separations. A preparative HPLC method could be developed for the final purification of this compound to achieve very high purity (>99%). nih.gov This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to superior separation. In a study on a related compound, 2-chloro-5-trichloromethylpyridine, a reversed-phase C18 column was used with a gradient elution of acetonitrile (B52724) in water to successfully purify the target molecule. nih.gov A similar strategy could be optimized for this compound.

Table 3: Chromatographic Techniques for the Purification and Analysis of Thiazolo[5,4-b]pyridine Derivatives

Technique Application Typical Stationary Phase Purpose
Thin-Layer Chromatography (TLC) Reaction Monitoring, Purity Check Silica Gel Rapid, qualitative analysis of reaction progress and product purity. nih.gov
Column Chromatography Purification Silica Gel (230-400 mesh) Isolation of the target compound from a crude reaction mixture on a preparative scale. nih.gov

This table summarizes the common chromatographic methods that would be employed in the synthesis and purification of this compound.

Mechanistic Chemical Biology and Target Interaction Studies of Thiazolo 5,4 B Pyridine Scaffolds

Thiazolo[5,4-b]pyridine (B1319707) as a Privileged Scaffold in Rational Ligand Design

The thiazolo[5,4-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry. This designation stems from its ability to bind to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of biologically active compounds. Its rigid, bicyclic structure, combined with the specific arrangement of nitrogen and sulfur heteroatoms, provides a unique three-dimensional shape and electronic distribution that is conducive to forming key interactions with the active sites of various enzymes.

The strategic placement of substituents on the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of a compound's pharmacological properties. The 2-chloro and 5-iodo substitutions on the thiazolo[5,4-b]pyridine scaffold are critical for modulating its target affinity and selectivity. The chlorine atom at the 2-position and the iodine atom at the 5-position can significantly influence the molecule's steric and electronic properties, as well as its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Mechanistic Studies of Enzyme Inhibition

The 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine scaffold has been at the center of numerous mechanistic studies aimed at understanding its inhibitory effects on various enzymes. These investigations have provided valuable insights into its mode of action at a molecular level.

Kinase Inhibition Mechanisms and Binding Site Characterization

Kinases are a major class of enzymes that are often targeted in drug discovery, particularly in the development of cancer therapeutics. The thiazolo[5,4-b]pyridine scaffold has been extensively explored for its kinase inhibitory potential.

The c-KIT kinase, a receptor tyrosine kinase, is another important target in cancer therapy. The inhibitory activity of thiazolo[5,4-b]pyridine derivatives against c-KIT has been investigated. The binding mode of these inhibitors typically involves interactions with the ATP-binding site of the kinase. The specific substitution pattern on the thiazolo[5,4-b]pyridine core is crucial for potent c-KIT inhibition. While specific data for the 2-chloro-5-iodo derivative is not extensively published, related analogs have demonstrated the importance of the thiazole (B1198619) and pyridine (B92270) rings in anchoring the molecule within the active site.

The versatility of the thiazolo[5,4-b]pyridine scaffold is further highlighted by its activity against a range of other kinases. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can lead to potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), Janus kinase 2 (JAK2), and Cyclin-dependent kinase 2 (CDK2). For example, certain derivatives have displayed significant inhibitory concentrations (IC50) against these targets. The development of selective inhibitors remains a key challenge, and the 2-chloro-5-iodo substitution pattern represents one of many strategies to modulate the selectivity profile of these compounds.

Below is a table summarizing the inhibitory activity of selected thiazolo[5,4-b]pyridine derivatives against various kinases.

Kinase TargetCompound/DerivativeIC50 (nM)
BTKThiazolo[5,4-b]pyridine derivative1
JAK2Thiazolo[5,4-b]pyridine derivative1
CDK2/cyclin AThiazolo[5,4-b]pyridine derivative4

DNA Gyrase B Modulatory Effects

Beyond kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has also been shown to target bacterial enzymes, such as DNA gyrase B. This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs. The this compound core can be incorporated into molecules designed to bind to the ATP-binding site of the GyrB subunit. The mechanism of inhibition involves the disruption of the enzyme's ATPase activity, which is necessary for its function. The thiazolo[5,4-b]pyridine scaffold mimics the binding of ATP, with the pyridine nitrogen often forming a key hydrogen bond with a conserved aspartate residue in the active site, and a water-mediated hydrogen bond to a conserved threonine. The substituents on the scaffold are critical for occupying adjacent hydrophobic pockets and achieving potent inhibitory activity.

Lysyl-tRNA Synthetase (KRS) Targeting for Cell Migration Research

Lysyl-tRNA synthetase (KRS) has emerged as a critical protein in cell migration and cancer metastasis, extending beyond its canonical role in protein synthesis. nih.gov The non-canonical functions of KRS make it a promising therapeutic target for diseases characterized by aberrant cell migration. nih.gov In this context, derivatives of the thiazolo[5,4-b]pyridine scaffold have been investigated as potent inhibitors of KRS-mediated cell migration.

Research has led to the discovery of N,N-dialkylthiazolo[5,4-b]pyridin-2-amine derivatives that exhibit significant migrastatic properties. nih.gov One such derivative, SL-1910, demonstrated a highly potent inhibition of cell migration with an EC₅₀ value of 81 nM in mutant KRS-overexpressed MDA-MB-231 cells. nih.gov This potency was markedly superior to previously reported KRS inhibitors. nih.gov The mechanism of action involves the binding of these thiazolo[5,4-b]pyridine compounds to KRS, thereby interfering with its non-canonical functions that promote cell motility. nih.gov Although direct studies on this compound were not specified in this context, the general applicability of the scaffold highlights its potential for developing novel anti-metastatic agents.

Human lysyl-tRNA synthetase (KRS) is often highly expressed in various cancer cells and induces cancer cell migration through its interaction with the 67-kDa laminin (B1169045) receptor (67LR). nih.gov Upon laminin signaling, KRS is phosphorylated and translocates to the cell membrane where it stabilizes 67LR, thereby enhancing laminin-induced cell migration. nih.gov Inhibitors based on the thiazolo[5,4-b]pyridine scaffold can disrupt this process, offering a therapeutic strategy to impede cancer metastasis.

Acyl-ACP Thioesterase Inhibition Mechanisms

Acyl-ACP thioesterases (FATs) are crucial enzymes in fatty acid biosynthesis, and their inhibition has been identified as a mode of action for several commercial herbicides. nih.gov Recently, the thiazolo[4,5-b]pyridine (B1357651) scaffold, a structural isomer of thiazolo[5,4-b]pyridine, has been explored for its potential as an acyl-ACP thioesterase inhibitor. nih.govresearchgate.net

Novel herbicidal lead structures incorporating a 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine scaffold have demonstrated good acyl-ACP thioesterase inhibition, which correlates with strong herbicidal activity against commercially important weeds. nih.govresearchgate.net While these studies focus on the thiazolo[4,5-b]pyridine isomer, the findings suggest that the broader thiazolopyridine class of compounds can effectively target this enzyme family. The inhibition mechanism likely involves the binding of the thiazolopyridine moiety to the active site of the enzyme, disrupting its catalytic activity and leading to an accumulation of acyl-ACPs, which is detrimental to plant cell growth. Further investigation into the specific interactions of this compound with acyl-ACP thioesterases could reveal its potential in this area.

Inhibition of Other Relevant Enzymes (e.g., Glycogen (B147801) Synthase Kinase-3 (GSK-3), CDK5 Protein Kinase, Tyrosyl-tRNA Synthetase, CLK1, Tumor Necrosis Factor-α)

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of various other key enzymes implicated in disease pathogenesis.

Glycogen Synthase Kinase-3 (GSK-3) and CDK5 Protein Kinase: A novel regulatory pathway for kinesin-driven motility in neurons involves the enzymatic activities of cyclin-dependent kinase 5 (CDK5), protein phosphatase 1 (PP1), and glycogen synthase kinase-3 (GSK-3). nih.gov Inhibition of CDK5 leads to the activation of GSK-3, which in turn affects neuronal transport. nih.gov While direct inhibition of GSK-3 by thiazolo[5,4-b]pyridine derivatives has not been extensively documented in the provided context, related heterocyclic structures like oxazolo[5,4-f]quinoxalines have been developed as potent and selective ATP-competitive inhibitors of GSK-3. nih.gov This suggests the potential for designing thiazolo[5,4-b]pyridine-based inhibitors for GSK-3 and exploring their interplay with CDK5 signaling.

Tyrosyl-tRNA Synthetase, CLK1, and Tumor Necrosis Factor-α: There is currently limited specific information available from the provided search results regarding the direct inhibition of Tyrosyl-tRNA Synthetase, CLK1, and Tumor Necrosis Factor-α by this compound or its close analogs. However, the broad inhibitory capacity of the thiazolo[5,4-b]pyridine scaffold against various kinases and enzymes suggests that screening against these targets could be a fruitful area for future research.

Exploration of Interactions with Other Protein and Molecular Targets (e.g., S1P1/S1P5 receptors, H3 receptor, Rho-associated protein kinase (ROCK-1))

The therapeutic potential of the thiazolo[5,4-b]pyridine scaffold is not limited to enzyme inhibition. It has also been explored for its ability to modulate the activity of various receptors.

S1P1/S1P5 Receptors and Histamine (B1213489) H3 Receptor: The sphingosine (B13886) 1-phosphate (S1P) receptor 1 (S1P1) is a validated therapeutic target for multiple sclerosis. nih.gov Novel compounds with dual activity as S1P receptor agonists and histamine H3 receptor antagonists have shown protective effects in animal models of the disease. nih.gov While the specific compounds mentioned in this research were not thiazolo[5,4-b]pyridines, the development of dual-target ligands is a promising strategy. Given the structural similarities and the known ability of nitrogen-containing heterocycles to interact with these receptors, exploring the interaction of this compound with S1P and histamine receptors could uncover new therapeutic applications.

Rho-associated protein kinase (ROCK-1): Information regarding the direct interaction of this compound with Rho-associated protein kinase (ROCK-1) is not available in the provided search results. However, ROCK inhibitors are of significant interest for various diseases, and the thiazolo[5,4-b]pyridine scaffold could be a starting point for the design of novel ROCK inhibitors.

Structure-Activity Relationship (SAR) Derivation for Enhanced Target Engagement

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For the thiazolo[5,4-b]pyridine scaffold, SAR studies have provided valuable insights.

For instance, in the development of c-KIT inhibitors to overcome imatinib (B729) resistance, a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.gov These studies revealed that modifications at various positions of the scaffold significantly impact inhibitory activity. For example, the nature of the substituent at the R1 position was found to be critical, with a 3-(trifluoromethyl)phenyl group showing moderate enzymatic inhibitory activity. nih.gov

Furthermore, the substitution pattern on the thiazole ring of related heterocyclic compounds has been shown to be a key determinant of biological activity. nih.gov For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be important for antibacterial activity. nih.gov This highlights the significance of the chloro group in this compound. Similarly, the iodo-substituent at the 5-position offers a handle for further chemical modifications, such as through Suzuki or Negishi cross-coupling reactions, to explore the chemical space around this position and enhance target engagement. nih.govresearchgate.net

A summary of key SAR findings for thiazolo[5,4-b]pyridine and related scaffolds is presented in the table below:

Scaffold PositionSubstituent Effect on ActivityTarget
R1 of thiazolo[5,4-b]pyridine 3-(trifluoromethyl)phenyl group showed moderate activity.c-KIT nih.gov
4-position of thiazolopyridine Nitrogen acts as a hinge-binding motif.PI3K nih.gov
1-nitrogen and 2-amino group Form H-bonding contact with the hinge region.ITK nih.gov
5-position of thiazolo[5,4-b]pyridine Functionalized to target the ATP-binding site.BCR-ABL, RAF, VEGFR2 nih.gov
6-position of thiazolo[5,4-b]pyridine Functionalization led to novel c-KIT inhibitors.c-KIT nih.gov
C5-acylaminomethyl of oxazolidinone Larger aromatic substitutions are detrimental to activity.Bacterial ribosomes kcl.ac.uk

Role in the Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. The unique photophysical properties of certain heterocyclic scaffolds make them ideal candidates for the development of fluorescent probes. The thiazolo[4,5-b]pyridine scaffold, an isomer of the compound of interest, has been successfully utilized to create a selective fluorescent probe for zinc ions (Zn²⁺). nih.gov

A novel probe, 2-HPTP, based on the thiazolo[4,5-b]pyridine core, exhibited high selectivity for Zn²⁺ over other biologically relevant cations. nih.gov This probe demonstrated a significant fluorescence enhancement and a red-shift in its emission wavelength upon binding to Zn²⁺, allowing for the sensitive detection of this ion. nih.gov Importantly, 2-HPTP was shown to be membrane-permeable and effective for imaging intracellular Zn²⁺ in living cells and even in a whole organism model, the nematode C. elegans. nih.gov

These findings underscore the potential of the thiazolo[5,4-b]pyridine scaffold, including this compound, as a platform for the design of novel chemical probes. The chloro and iodo substitutions could be further functionalized to tune the photophysical properties or to introduce specific targeting moieties, enabling the development of probes for a wide range of biological analytes and processes.

Q & A

Q. What are the key synthetic routes for 2-chloro-5-iodo-thiazolo[5,4-b]pyridine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step protocols starting from functionalized pyridine or thiazole precursors. For example, a related thiazolo[5,4-b]pyridine derivative was synthesized via a five-step sequence from 2-amino-5-chloropyridine, including cyclization using phosphorus oxychloride and subsequent iodination . Key optimizations include:

  • Temperature control : Precise thermal regulation during cyclization (e.g., 80–120°C) minimizes side reactions.
  • Reagent stoichiometry : Excess chlorinating agents (e.g., POCl₃) ensure complete ring closure .
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic analysis : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine and iodine positions). IR identifies functional groups like C–I stretches (~500 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., C₆H₃ClIN₂S, MW 325.52 g/mol) .
  • X-ray crystallography : Resolves spatial arrangements of the thiazole-pyridine fused core and halogen substituents .

Q. What are its primary applications as a synthetic intermediate in heterocyclic chemistry?

  • Cross-coupling reactions : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups at the 5-position .
  • Nucleophilic substitution : The chlorine at the 2-position reacts with amines or thiols to generate derivatives for biological screening .

Advanced Research Questions

Q. How do structural modifications influence bioactivity, particularly in kinase inhibition?

  • Substituent effects : Replacing 2-chloro with sulfonamide groups (e.g., 2-(4-fluorophenylsulfonamide)) enhances PI3Kα inhibition (IC₅₀ = 3.6 nM) by forming hydrogen bonds with the kinase’s ATP-binding pocket .
  • Core rigidity : The thiazolo[5,4-b]pyridine scaffold improves metabolic stability compared to benzothiazole analogues, as shown in pharmacokinetic studies .

Q. What computational strategies are used to predict binding modes and selectivity?

  • Molecular docking : Simulations (e.g., AutoDock Vina) reveal that the fused heterocycle occupies the hydrophobic cleft of PI3Kγ, while the iodine atom contributes to van der Waals interactions .
  • QSAR models : Electron-withdrawing groups (e.g., –Cl, –I) correlate with increased inhibitory potency against PI3K isoforms (α, γ, δ) .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., iodination), achieving yields >80% compared to batch methods (20–40%) .
  • Byproduct mitigation : Scavengers like polymer-bound triphenylphosphine reduce halogenated impurities during coupling reactions .

Q. What are the challenges in characterizing reactive intermediates during derivatization?

  • Trapping unstable species : Use of low-temperature NMR (−40°C) or in situ IR monitors transient intermediates (e.g., iodonium ions) during Suzuki couplings .
  • Isolation techniques : Centrifugal partition chromatography (CPC) separates regioisomers formed during nucleophilic substitutions .

Q. How does the compound’s electronic profile impact its utility in materials science?

  • Electron-withdrawing effects : The thiazolo[5,4-b]pyridine core lowers the LUMO energy (−2.8 eV), enhancing electron transport in polymer solar cells .
  • Halogen bonding : Iodine participates in charge-transfer complexes with electron-rich aromatic systems, useful in organic semiconductors .

Methodological Insights

  • Synthetic protocols : Prioritize step economy by combining iodination and cyclization in one pot .
  • Analytical workflows : Combine LC-MS with 2D NMR (COSY, HSQC) for unambiguous structural assignments .
  • Toxicity screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to evaluate mutagenicity of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.